molecular formula C22H30N4 B247064 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Cat. No. B247064
M. Wt: 350.5 g/mol
InChI Key: HTEDVUJLACDKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine (BPP) is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives, which have been found to possess various pharmacological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of the receptor and the subsequent modulation of neurotransmitter release. The compound also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine release. The modulation of these receptors is believed to be responsible for the therapeutic effects of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been found to exhibit anxiolytic and antidepressant-like effects in animal models. The compound has also been found to reduce the locomotor activity and induce catalepsy, which are indicative of antipsychotic activity. 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which suggests that the compound modulates the activity of these neurotransmitters.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for the precise modulation of this receptor. The compound also exhibits antipsychotic activity, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. However, 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has some limitations, including its poor solubility in water and the lack of clinical studies to evaluate its safety and efficacy.

Future Directions

For the study of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine include the evaluation of its safety and efficacy in clinical trials, the investigation of its potential use as a treatment for psychiatric disorders, and the development of new analogs with improved pharmacological properties. The use of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine in combination with other drugs may also be explored to enhance its therapeutic effects. Additionally, the development of new synthesis methods and the investigation of the structure-activity relationship of 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine may lead to the discovery of new compounds with enhanced pharmacological properties.

Synthesis Methods

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine can be synthesized using different methods, including the one-pot synthesis method, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the reaction of 1-benzyl-4-chloropiperazine with 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid in the presence of a base and a coupling agent. The Suzuki coupling reaction involves the reaction of 1-benzyl-4-bromo-piperazine with 1-(pyridin-2-ylmethyl)piperidine-4-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 1-benzyl-4-iodo-piperazine with 1-(pyridin-2-ylmethyl)piperidine-4-amine in the presence of a palladium catalyst.

Scientific Research Applications

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. The compound has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has also been found to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

properties

Product Name

1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Molecular Formula

C22H30N4

Molecular Weight

350.5 g/mol

IUPAC Name

1-benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-25-14-16-26(17-15-25)22-9-12-24(13-10-22)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2

InChI Key

HTEDVUJLACDKGU-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=N4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.